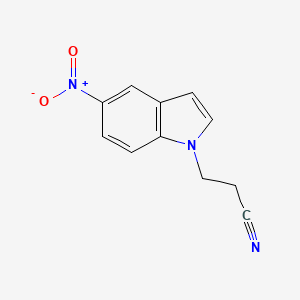

3-(5-nitro-1H-indol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-nitro-1H-indol-1-yl)propanenitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the indole family, which is known for its broad spectrum of biological activities and its presence in many natural and synthetic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1H-indol-1-yl)propanenitrile typically involves the nitration of indole derivatives. One common method includes the use of trifluoroacetyl nitrate (CF3COONO2) as an electrophilic nitrating agent. This reagent is produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . The reaction conditions are designed to be non-acidic and non-metallic, making the process more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry are often applied to optimize yield and minimize environmental impact. This includes the use of safer reagents, solvents, and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-nitro-1H-indol-1-yl)propanenitrile undergoes various types of chemical reactions, including:

Electrophilic Substitution: Due to the presence of the nitro group, this compound is highly electrophilic and can participate in electrophilic substitution reactions.

Cycloaddition Reactions: It can interact with dienes to form cycloadducts through (4+2) cycloaddition reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include electrophilic nitrating agents like trifluoroacetyl nitrate.

Cycloaddition: Danishefsky’s diene is a common reagent used in cycloaddition reactions with this compound.

Major Products

Electrophilic Substitution: The major products are typically nitrated indole derivatives.

Cycloaddition: The major products are dearomatized cycloadducts.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 3-(5-nitro-1H-indol-1-yl)propanenitrile may exhibit anticancer properties by inhibiting the growth of various cancer cell lines. Studies have shown that compounds with similar structures can effectively target cancer pathways, making this compound a candidate for further drug development .

- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, potentially beneficial for treating inflammatory diseases .

2. Biological Studies

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, suggesting its utility in developing treatments for bacterial infections. Its effectiveness against resistant strains highlights its potential as a new therapeutic agent .

- Enzyme Inhibition : Molecular docking studies have shown that this compound can interact with specific enzymes involved in critical biological pathways, such as lipoxygenase and soluble epoxide hydrolase, indicating its role as a pharmacological agent .

3. Material Science

- Synthesis of Novel Materials : The unique chemical structure allows for the development of new materials with specific electronic or optical properties. This application is particularly relevant in the fields of organic electronics and photonics.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(5-nitro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The nitro group enhances its electrophilicity, allowing it to participate in reactions with electron-rich species. This interaction can lead to the formation of new chemical bonds and the modification of biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Nitroindole: Shares the nitro group and indole structure but lacks the propanenitrile group.

5-Nitroindole: Similar structure but with the nitro group in a different position.

Indole-3-acetic acid: A naturally occurring compound with a similar indole structure but different functional groups.

Uniqueness

3-(5-nitro-1H-indol-1-yl)propanenitrile is unique due to the presence of both the nitro group and the propanenitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

3-(5-nitro-1H-indol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the biological activity of this compound, emphasizing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features an indole moiety substituted with a nitro group at the 5-position and a propanenitrile group. The presence of the nitro group is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with various cellular components.

The biological activity of this compound is primarily attributed to:

- Reactive Intermediates : The nitro group can be reduced to form nitroso or amino derivatives, which may exhibit different biological properties.

- Enzyme Interaction : The compound has been shown to interact with specific enzymes and receptors, potentially inhibiting their activity and altering cellular signaling pathways.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to the indole scaffold. For instance, derivatives of indole have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of Tubulin Polymerization : Some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Targeting Kinase Activity : Certain compounds have shown inhibitory effects on kinases involved in cancer progression, such as AURKA and MEK.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5f | A549 | 0.99 | Tubulin inhibition |

| 22 | MCF7 | <0.15 | PI3K/Akt/mTOR pathway inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Indole derivatives have been reported to possess activity against various bacterial strains, potentially through:

- Inhibition of Bacterial Growth : Compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study 1: Anticancer Efficacy

A study evaluated a series of indole derivatives for their anticancer efficacy against human cancer cell lines. Among these, this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against A549 lung cancer cells. This was associated with apoptosis induction through caspase activation.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of nitroindole derivatives. Results indicated that these compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole ring significantly impact the biological activity of the compounds. For instance:

- Substitution Patterns : The position and nature of substituents on the indole ring alter both potency and selectivity towards specific biological targets.

Propriétés

IUPAC Name |

3-(5-nitroindol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPADKRRNHWIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.